molecular formula C9H16O2 B13270990 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde

1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13270990
M. Wt: 156.22 g/mol
InChI Key: RPKUOLZHSRQWOX-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a hydroxymethyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde typically involves the hydroxymethylation of 2-methylcyclohexanone. This process can be achieved through the reaction of 2-methylcyclohexanone with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently oxidized to form the desired carbaldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of 1-(Carboxymethyl)-2-methylcyclohexane.

    Reduction: Formation of 1-(Hydroxymethyl)-2-methylcyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s reactivity and facilitate its binding to active sites of enzymes or receptors. The carbaldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to its cyclohexane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8,6-10)7-11/h6,8,11H,2-5,7H2,1H3

InChI Key

RPKUOLZHSRQWOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CO)C=O

Origin of Product

United States

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